Thiol-PEG6-Alcohol
Overview
Description
Thiol-PEG6-Alcohol, also known as HS-PEG6-OH, is a PEG-based PROTAC linker . It contains a thiol group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Thiol-PEG6-Alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Thiol-PEG6-Alcohol is 298.4 g/mol. Its molecular formula is C12H26O6S .Chemical Reactions Analysis
The thiol group in Thiol-PEG6-Alcohol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Physical And Chemical Properties Analysis
Thiol-PEG6-Alcohol is a liquid that appears colorless to light yellow . It has a boiling point of 403.6±45.0 C at 760 mmHg .Scientific Research Applications
Sensor Development for Alcohol Selectivity : Thiol-PEG layers have been utilized in the development of surface plasmon resonance (SPR)-based sensors. These sensors, with a PEG thiol layer, show high selectivity for small molecules in aqueous solutions, particularly alcohols. They have been used for direct measurement of ethanol concentrations in various liquors, demonstrating a unique combination of separation and detection capabilities (Mitsushio et al., 2016).
Biomedical Applications in Hydrogel Formation : PEG-Thiol based hydrogels are prominent in biomedical fields, particularly in drug delivery and regenerative medicine. Their properties and architecture can be manipulated for specific applications, providing valuable insights into polymerization mechanisms relevant to biomedical uses (Yom-Tov et al., 2016).
Surfactant-Type Catalysts in Chemical Reactions : PEG-functionalized nitrogen ligands, including those with thiol groups, have been developed for aerobic oxidative cross-coupling reactions. These catalysts enable high efficiencies and selectivities in various chemical reactions, highlighting the versatility of PEG-thiol compounds in synthetic chemistry (Ren et al., 2019).
Surface Coating and Nanoparticle Stabilization : Thiol-modified PEG has been used for replacing standard capping agents on gold nanoparticles. This allows for highly controlled silica coating and the preparation of SERS-encoded particles, indicating a significant role in nanotechnology applications (Fernández-López et al., 2009).
Photoclickable Hydrogels for Tissue Engineering : Thiol-ene photoclick chemistry using PEG hydrogels has been explored for tissue engineering. This approach provides a versatile biomaterial platform for cell encapsulation and regenerative medicine, showcasing the potential of thiol-PEG compounds in advanced biomedical applications (Huynh et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for Thiol-PEG6-Alcohol are not mentioned in the retrieved papers, the use of thiol-containing drugs in general is a topic of ongoing research. These drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper . This suggests potential future directions in the development of new treatments using thiol-containing compounds like Thiol-PEG6-Alcohol.
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVCADZZSNWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773021 | |
Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG6-Alcohol | |
CAS RN |
194425-46-2 | |
Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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